4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
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Overview
Description
4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide (also known as ETMBS) is a synthetic compound used in scientific research applications. It is a white crystalline solid with a melting point of 101-104°C and a molecular weight of 299.4 g/mol. It is soluble in methanol, ethanol, and water, and has a low toxicity profile. ETMBS has been used in a number of scientific research fields, including biochemistry, physiology, and pharmacology.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
As stated earlier, thiazole derivatives can influence a variety of biochemical pathways due to their diverse biological activities .
Advantages and Limitations for Lab Experiments
ETMBS has a number of advantages and limitations for laboratory experiments. Its low toxicity profile makes it a safe and effective compound for use in laboratory experiments. Additionally, its solubility in water, methanol, and ethanol makes it easy to use in a variety of experiments. However, its low solubility in organic solvents can limit its use in certain experiments.
Future Directions
Given the wide range of potential applications of ETMBS, there are many possible future directions for research. These include further study of its mechanism of action, its effects on different types of cells, its potential use in the development of new drugs and therapies, its effects on drug metabolism, and its potential use in the treatment of various diseases and disorders. Additionally, further research could be conducted on the synthesis of ETMBS and its solubility in different solvents.
Synthesis Methods
ETMBS is synthesized in a two-step process, beginning with the condensation of 2-methyl-1,3-thiazol-4-ylmethanol and ethylbenzene-1-sulfonamide. This reaction is carried out in a solvent such as acetonitrile, and is catalyzed by a base such as pyridine. The resulting product is then recrystallized, and the final product is ETMBS.
Scientific Research Applications
ETMBS is widely used in scientific research applications. It has been used to study the biochemical and physiological effects of drugs and other compounds, as well as the mechanisms of action and their effects on the body. It has also been used in the development of new drugs and therapies, and in the study of diseases and disorders. Additionally, ETMBS has been used in the study of drug metabolism, pharmacokinetics, and pharmacodynamics.
properties
IUPAC Name |
4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-3-11-4-6-13(7-5-11)19(16,17)14-8-12-9-18-10(2)15-12/h4-7,9,14H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRHEZLZKKWTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649775 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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